3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate
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Description
The compound “3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate” is a chemical substance with the molecular formula C31H33N3O7S . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C31H33N3O7S . This formula indicates that the molecule is composed of 31 carbon atoms, 33 hydrogen atoms, 3 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom. The exact arrangement of these atoms in space defines the structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific details such as the melting point, boiling point, and density of this compound are not provided in the search results .Scientific Research Applications
Novel Anticonvulsant Agents
Research has identified compounds containing tetrahydroisoquinoline skeletons as potent anticonvulsants. These compounds have shown high activity against seizures in animal models, comparable to that of known anticonvulsant agents. Specifically, derivatives evaluated for structure-activity relationships have indicated noncompetitive AMPA receptor modulation as a mechanism of action, pointing to the therapeutic potential in epilepsy treatment (Gitto et al., 2006).
Antihypertensive Agents
Piperidine derivatives with a quinazoline ring system have been synthesized and tested for their antihypertensive activity. These compounds demonstrated significant hypotensive effects in models of hypertension, highlighting their potential as antihypertensive agents (Takai et al., 1986).
Antitumor Activity
Several compounds with structures incorporating isoquinoline or similar heterocycles have been evaluated for their antitumor properties. For example, derivatives of 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines have shown cytotoxicity against tumor cell lines, with some compounds progressing to clinical trials for cancer treatment. This suggests that structurally related compounds could possess significant antitumor activity (Houlihan et al., 1995).
Antimicrobial and Antitubercular Agents
Compounds featuring piperidine and isoquinoline moieties have also been investigated for their antimicrobial and antitubercular activities. New derivatives have been synthesized and shown to inhibit the growth of Mycobacterium tuberculosis, offering a foundation for the development of novel antitubercular drugs (Odingo et al., 2014).
properties
IUPAC Name |
3-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O7S/c35-29-25-7-4-6-24-27(32-14-2-1-3-15-32)13-12-26(28(24)25)30(36)34(29)16-5-19-41-31(37)22-8-10-23(11-9-22)42(38,39)33-17-20-40-21-18-33/h4,6-13H,1-3,5,14-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFRXXWGEYIQIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCOC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate |
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